3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
CAS No.: 1186310-87-1
Cat. No.: VC2922990
Molecular Formula: C17H23NO3Si
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186310-87-1 |
|---|---|
| Molecular Formula | C17H23NO3Si |
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | 3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol |
| Standard InChI | InChI=1S/C17H23NO3Si/c1-17(2,3)22(4,5)20-12-14-10-15-16(21-14)9-13(11-18-15)7-6-8-19/h9-11,19H,8,12H2,1-5H3 |
| Standard InChI Key | GIWKEKOJWWACNO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#CCO |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#CCO |
Introduction
The compound 3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol is a complex organic molecule featuring a furo[3,2-b]pyridine core, a tert-butyldimethylsilyloxy group, and a propyn-1-ol moiety. This compound is likely used as an intermediate in organic synthesis due to its unique functional groups, which can enhance stability and facilitate further chemical modifications.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the furo[3,2-b]pyridine core, the introduction of the tert-butyldimethylsilyloxy group, and the attachment of the propyn-1-ol moiety. Specific conditions and reagents are crucial for achieving high yields and purity.
Applications
Compounds with similar structures are often used in organic synthesis as intermediates due to their versatility. The presence of the tert-butyldimethylsilyloxy group allows for protection of hydroxyl groups during synthesis, which can be removed under specific conditions (e.g., fluoride ion treatment) to reveal the hydroxyl group for further functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume